N-(4-acetylphenyl)-3-(1-piperidinylsulfonyl)benzamide
Overview
Description
N-(4-acetylphenyl)-3-(1-piperidinylsulfonyl)benzamide, also known as NAPS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a unique mechanism of action that affects the biochemical and physiological processes of cells. In
Mechanism of Action
N-(4-acetylphenyl)-3-(1-piperidinylsulfonyl)benzamide works by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a key role in regulating the pH of cancer cells, and inhibiting its activity can lead to cell death. This compound has also been found to inhibit the activity of other enzymes, including carbonic anhydrase XII (CAXII) and histone deacetylase (HDAC).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. Studies have shown that this compound can inhibit the growth of cancer cells, induce cell death, and prevent the formation of new blood vessels that supply nutrients to tumors. This compound has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-acetylphenyl)-3-(1-piperidinylsulfonyl)benzamide in lab experiments is its ability to inhibit the activity of CAIX, CAXII, and HDAC, which are all important targets for cancer therapy. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are many potential future directions for research on N-(4-acetylphenyl)-3-(1-piperidinylsulfonyl)benzamide. One area of interest is in the development of new cancer therapies that target CAIX and other enzymes that are overexpressed in cancer cells. Other areas of research include the development of new pain and inflammation treatments, as well as the study of this compound’ effects on other physiological processes. Overall, this compound has shown great promise as a versatile and effective compound for scientific research.
Scientific Research Applications
N-(4-acetylphenyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by affecting their biochemical and physiological processes.
properties
IUPAC Name |
N-(4-acetylphenyl)-3-piperidin-1-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-15(23)16-8-10-18(11-9-16)21-20(24)17-6-5-7-19(14-17)27(25,26)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBBQDBLUOEGFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.